1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

説明

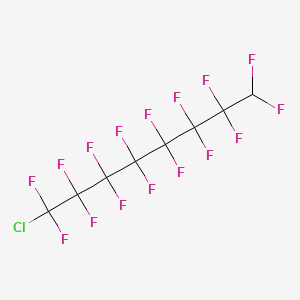

This compound is a highly fluorinated chloroalkane with the molecular formula C₈ClF₁₆. Its structure features a fully fluorinated carbon chain except for a single chlorine atom at the terminal position. The extensive fluorination confers exceptional chemical inertness, thermal stability, and hydrophobic properties. Such compounds are often used in industrial applications, including surfactants, lubricants, and specialty chemicals .

特性

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HClF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRHPDUABIVHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HClF16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075246 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-53-0 | |

| Record name | Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane can be synthesized through the chlorination of perfluorooctane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective substitution of hydrogen atoms with chlorine. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in reduction and oxidation reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require heating to facilitate the reaction.

Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed:

Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be a perfluorinated alcohol.

Reduction: The reduction of the chlorine atom typically yields perfluorooctane.

Oxidation: Oxidation reactions can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.

科学的研究の応用

Introduction to 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

This compound (CAS Number: 423-53-0) is a fluorinated organic compound with significant applications in various scientific and industrial fields. Its unique chemical properties stem from the presence of multiple fluorine atoms and a chlorine atom in its structure. This article explores its applications across several domains including materials science, environmental studies, and chemical synthesis.

Materials Science

This compound is utilized in the development of advanced materials due to its unique surface properties. Its high resistance to solvents and thermal degradation makes it an ideal candidate for coatings and sealants in harsh environments.

Case Study: Fluoropolymer Coatings

Research has shown that incorporating hexadecafluorooctane into fluoropolymer formulations enhances their water and oil repellency while maintaining structural integrity under extreme conditions. These coatings are particularly useful in aerospace and automotive applications where performance is critical.

Environmental Applications

Due to its chemical stability and low reactivity with other substances, this compound has been investigated for use in environmental remediation processes. Its ability to adsorb pollutants makes it a candidate for cleaning up contaminated water sources.

Case Study: Adsorption Studies

Studies conducted on the adsorption capabilities of hexadecafluorooctane reveal that it can effectively bind to various organic contaminants in aqueous solutions. This property is being explored for developing new filtration systems that can remove hazardous substances from drinking water.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable reagent. It can be used to introduce fluorinated groups into organic molecules which can modify their physical and chemical properties significantly.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that using hexadecafluorooctane as a fluorinating agent can lead to the successful synthesis of various pharmaceuticals with improved bioavailability and efficacy due to enhanced lipophilicity.

Electronics Industry

The compound's dielectric properties make it suitable for applications in the electronics industry. It is being explored as an insulating material in high-performance capacitors and other electronic components.

Case Study: High-Purity Insulation Materials

Investigations into the dielectric breakdown strength of hexadecafluorooctane-based materials indicate superior performance compared to traditional insulation materials. This characteristic is crucial for developing next-generation electronic devices that require reliable performance under high voltage conditions.

作用機序

The effects of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane are primarily due to its high fluorine content, which imparts unique physical and chemical properties. The molecular targets and pathways involved are largely related to its interaction with other molecules through van der Waals forces and its ability to resist degradation under harsh conditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Perfluorooctanes

(a) 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane

- Molecular Weight : 480.97 g/mol (vs. 430.45 g/mol for the chloro analog) .

- Reactivity : Bromine’s higher atomic weight and polarizability enhance nucleophilic substitution reactions compared to chlorine. This makes brominated analogs more reactive in synthetic pathways.

- Applications : Brominated derivatives like Perflubron (1-bromoheptadecafluorooctane) are used in medical imaging and as oxygen carriers due to their biocompatibility .

(b) 1,8-Dichloroperfluorooctane

- Structure : Two chlorine atoms at both terminal positions (C1 and C8).

- For reference, HCFC-142b (CH₃CClF₂) has an ODP of 0.10, while HFC-152a (CH₃CHF₂) has an ODP of 0.130 .

Fluorinated Compounds with Functional Groups

(a) 1,8-Bis(trichlorosilylethyl)hexadecafluorooctane

- Functionality : Incorporates trichlorosilyl groups, enabling covalent bonding to silica-based surfaces.

- Applications : Used in coatings and adhesives for enhanced durability and hydrophobicity .

(b) Hexadecafluorooctane-1,8-diyldiisocyanate

Physicochemical Properties Comparison

生物活性

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane (CAS Number: 307-22-2) is a perfluorinated compound known for its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings.

- Molecular Formula : C8ClF16

- Molecular Weight : 438.00 g/mol

- Density : 1.85 g/cm³

- Boiling Point : 105 °C

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its environmental impact and potential effects on human health. The following sections summarize key findings from various studies.

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including this compound:

- Endocrine Disruption : PFCs have been linked to endocrine disruption in laboratory studies. They can interfere with hormone signaling pathways and may affect reproductive health in animals .

- Developmental Toxicity : Studies have shown that exposure to PFCs during gestation can lead to developmental abnormalities in offspring . This raises concerns regarding fetal exposure in humans.

Case Studies

Several case studies provide insights into the biological effects of this compound:

- Wildlife Exposure : A study conducted on aquatic organisms revealed that exposure to perfluorinated compounds resulted in bioaccumulation and potential toxicity. Fish exposed to contaminated water showed altered reproductive behaviors and reduced survival rates .

- Human Health Implications : Epidemiological studies have suggested associations between PFC exposure and various health issues in humans. Increased cholesterol levels and immune system effects have been reported in populations with high levels of PFCs in their blood .

The mechanism by which this compound exerts its biological effects is not fully understood. However:

- Perfluorinated Compounds Interaction : It is hypothesized that these compounds may bind to peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis .

Environmental Impact

The persistence of perfluorinated compounds in the environment raises significant concerns:

- Bioaccumulation Potential : The compound's resistance to degradation leads to bioaccumulation in living organisms and potential biomagnification through food webs.

| Property | Value |

|---|---|

| Molecular Formula | C8ClF16 |

| Molecular Weight | 438.00 g/mol |

| Density | 1.85 g/cm³ |

| Boiling Point | 105 °C |

| Toxicity | Endocrine disruptor; developmental toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。